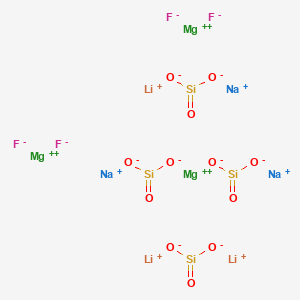
Lithium magnesium sodium fluoride silicate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Hydrothermal Method: A novel, one-step hydrothermal method involves the direct growth of lithium magnesium silicate nanotubes on a silicate glass slide.
Co-precipitation Method: This method involves using the leaching solution of spent potlining (SPL) as raw material and magnesium sulfate as a reagent. The decisive factor for the type of product is the molar ratio of magnesium ion to fluorion (M/F). When M/F is less than 0.33, the product is mainly sodium magnesium fluoride.
Chemical Synthesis: Dissolving lithium chloride in water, heating to boil, and adding magnesium sulfate solution.
Industrial Production Methods
Industrial production of lithium magnesium sodium fluoride silicate typically involves large-scale hydrothermal synthesis or co-precipitation methods, ensuring high purity and consistency of the final product.
化学反応の分析
Types of Reactions
Oxidation and Reduction: Lithium magnesium sodium fluoride silicate can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution Reactions: This compound can participate in substitution reactions, where one or more of its ions are replaced by other ions in a chemical reaction.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, hydrochloric acid.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of lower oxidation state compounds.
Substitution: Formation of new silicate compounds with different ionic compositions.
科学的研究の応用
Lithium magnesium sodium fluoride silicate has a wide range of applications in scientific research:
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and structural properties.
Medicine: Explored for its potential in medical implants and prosthetics due to its chemical stability and biocompatibility.
作用機序
The mechanism of action of lithium magnesium sodium fluoride silicate involves its interaction with various molecular targets and pathways:
Ion Transport: Enhances ion transport in solid-state batteries by promoting uniform deposition of lithium ions and improving the ion transport interface.
Structural Stability: The layered structure provides mechanical strength and stability, making it suitable for various applications.
類似化合物との比較
Similar Compounds
Magnesium Silicate Fluorides: Compounds like magnesium silicate fluoride (Mg5(SiO4)2F2) and magnesium silicate fluoride (Mg3SiO4F2) have similar structural properties but differ in their specific ionic compositions.
Lithium Magnesium Silicate: Similar in structure but lacks the sodium and fluoride components, resulting in different chemical and physical properties.
Uniqueness
Lithium magnesium sodium fluoride silicate is unique due to its combination of lithium, magnesium, sodium, fluoride, and silicate ions, providing a balance of chemical stability, thermal resistance, and mechanical strength. This makes it particularly valuable in applications requiring high performance and durability.
特性
CAS番号 |
100063-69-2 |
|---|---|
分子式 |
F4Li3Mg3Na3O12Si4 |
分子量 |
543.1 g/mol |
IUPAC名 |
trilithium;trimagnesium;trisodium;dioxido(oxo)silane;tetrafluoride |
InChI |
InChI=1S/4FH.3Li.3Mg.3Na.4O3Si/c;;;;;;;;;;;;;4*1-4(2)3/h4*1H;;;;;;;;;;;;;/q;;;;3*+1;3*+2;3*+1;4*-2/p-4 |
InChIキー |
WSNJABVSHLCCOX-UHFFFAOYSA-J |
正規SMILES |
[Li+].[Li+].[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Na+].[Mg+2].[Mg+2].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















